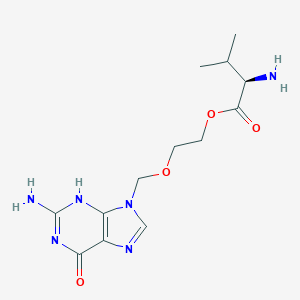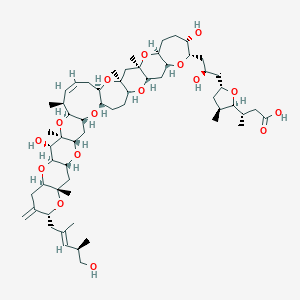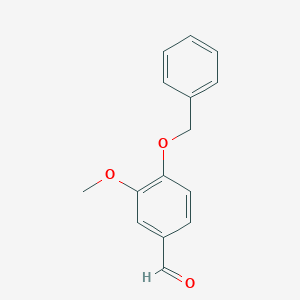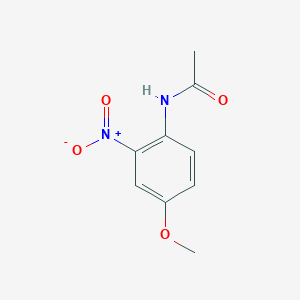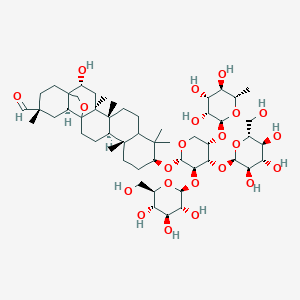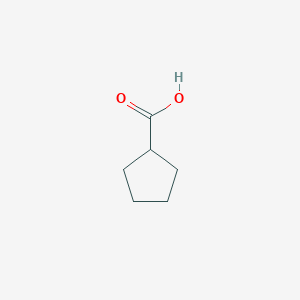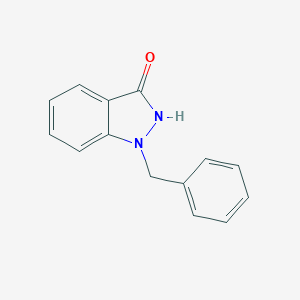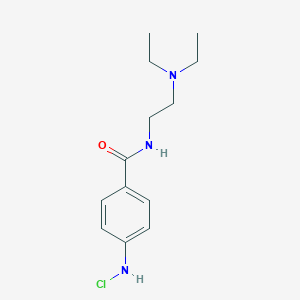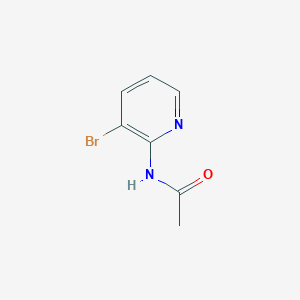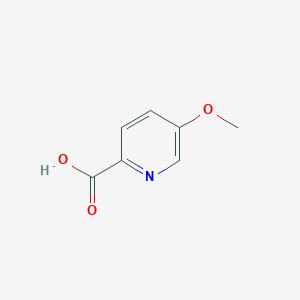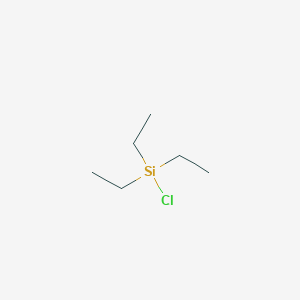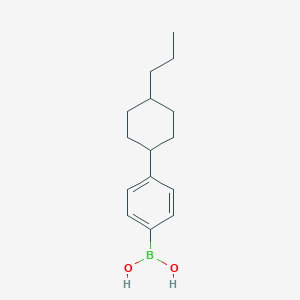
4-(trans-4-Propylcyclohexyl)phenylboronic acid
Vue d'ensemble
Description
4-(trans-4-Propylcyclohexyl)phenylboronic acid is a compound that belongs to the family of phenylboronic acids, which are known for their utility in various chemical reactions and as intermediates in organic synthesis. While the specific compound is not directly studied in the provided papers, related compounds such as 2-fluoro-4-(trans-4-alkylcyclohexyl)phenylboronic acids have been synthesized and characterized . These compounds share a similar structural motif with the propyl-substituted variant and thus can provide insights into its properties and reactivity.
Synthesis Analysis
The synthesis of related 2-fluoro-4-(trans-4-alkylcyclohexyl)phenylboronic acids has been achieved using 1-(trans-4-alkylcyclohexyl)-3-fluorobenzene, n-butyllithium, tributyl borate, and potassium tert-butoxide as reactants . The reaction conditions were optimized, and the addition of potassium tert-butoxide was found to significantly shorten the reaction time. Yields for these reactions were reported to be between 52-56%. This methodology could potentially be adapted for the synthesis of 4-(trans-4-Propylcyclohexyl)phenylboronic acid by using an appropriate trans-4-propylcyclohexyl-substituted starting material.
Molecular Structure Analysis
Although the molecular structure of 4-(trans-4-Propylcyclohexyl)phenylboronic acid is not directly reported, the structure of a related compound, the (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropionic acid ester of trans-4-tert-butylcyclohexanol, has been determined by X-ray crystallography . This provides a precedent for the rigid, bent-rod-like conformation that might be expected for the propyl-substituted phenylboronic acid, given the similarities in the cyclohexyl moiety.
Chemical Reactions Analysis
Phenylboronic acids are versatile in chemical reactions. For instance, 4-substituted phenylboronic acids have been found to synergistically enhance the horseradish peroxidase-catalyzed chemiluminescent oxidation of luminol . This suggests that 4-(trans-4-Propylcyclohexyl)phenylboronic acid could potentially participate in similar bioconjugation reactions or serve as an enhancer in biochemical assays. Additionally, arylboronic acids have been used in Cu-catalyzed hydroarylation reactions to synthesize biologically active compounds , and in Rh(I)-catalyzed asymmetric 1,4-additions , indicating the potential utility of the compound in such catalytic processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(trans-4-Propylcyclohexyl)phenylboronic acid can be inferred from related compounds. Arylboronic acids generally exhibit good thermal stability and are known for their low toxicity and insensitivity to water and air, which makes them suitable for various applications . The presence of the propylcyclohexyl group is likely to influence the solubility and reactivity of the compound, potentially making it more lipophilic than its unsubstituted counterparts.
Applications De Recherche Scientifique
Synthesis and Optimization : The synthesis of compounds related to 4-(trans-4-Propylcyclohexyl)phenylboronic acid involves optimized reaction conditions, highlighting the importance of specific reactants and conditions for efficient synthesis. An example is the synthesis of 2-fluoro-4-(trans-4-alkylcyclohexyl)phenylboronic acid, which demonstrated optimized conditions for higher yield and efficiency (An Zhong-wei, 2006).
Catalysis in Organic Reactions : Phenylboronic acids, including derivatives of 4-(trans-4-Propylcyclohexyl)phenylboronic acid, have been used as catalysts in various organic reactions. For example, they have been used in the asymmetric 1,4-addition of arylboronic acids to cycloalkenones, indicating their potential as effective catalysts in organic synthesis (M. Kuriyama, K. Tomioka, 2001).
Chemiluminescent Applications : Phenylboronic acids, including 4-substituted phenylboronic acids, have been explored for their synergistic effects in chemiluminescent applications, such as in the horseradish peroxidase-catalyzed oxidation of luminol (L. Kricka, X. Ji, 1997).
Bio-Application in Nanomaterials : Phenylboronic acid-decorated polymeric nanomaterials, which may include 4-(trans-4-Propylcyclohexyl)phenylboronic acid derivatives, have shown potential in advanced bio-applications. They have been used in drug delivery systems and biosensors, demonstrating the versatility of these compounds in biomedical fields (Tianyu Lan, Qianqian Guo, 2019).
Therapeutic Applications : Some phenylboronic-acid-modified nanoparticles, which could potentially include derivatives of 4-(trans-4-Propylcyclohexyl)phenylboronic acid, have been investigated for their antiviral properties. They have shown potential as antiviral inhibitors, particularly against the Hepatitis C virus, indicating their significance in therapeutic applications (M. Khanal et al., 2013).
Safety And Hazards
The compound is considered hazardous and has several safety precautions associated with it. It can cause skin irritation (H315) and serious eye irritation (H319) . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection. If it comes into contact with the skin, it should be washed off with plenty of water. If eye irritation persists, medical advice or attention should be sought .
Propriétés
IUPAC Name |
[4-(4-propylcyclohexyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO2/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h8-13,17-18H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBUVZSHCNAPRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CCC(CC2)CCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10932944 | |
| Record name | [4-(4-Propylcyclohexyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10932944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(trans-4-Propylcyclohexyl)phenylboronic acid | |
CAS RN |
146862-02-4 | |
| Record name | [4-(4-Propylcyclohexyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10932944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trans-4-Propylcyclohexyl)phenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



